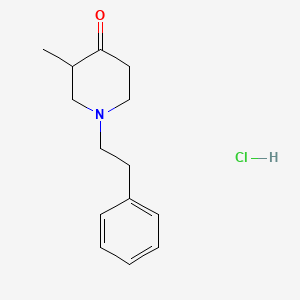![molecular formula C15H18ClNO2 B2632350 1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 731831-70-2](/img/structure/B2632350.png)
1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions that cause the compound to react, as well as the products of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anticancer Drug Development
One area of research has been the development of new types of anticancer drugs with high tumor specificity and reduced toxicity to normal cells. A study by Sugita et al. (2017) investigated the tumor specificity and keratinocyte toxicity of a series of synthesized compounds, including ones with structural similarities to the chemical . They found that certain compounds demonstrated high tumor specificity with minimal toxicity to keratinocytes, indicating potential as safer anticancer agents. The study also highlighted the importance of chemical modification to improve drug efficacy and reduce side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).
Understanding Halogenated Compound Metabolism
Research into the metabolism of halogenated ethylenes, which share structural elements with the compound of interest, provides insights into the biological transformations these chemicals undergo in the body. Leibman and Ortiz (1977) reviewed the metabolic pathways of chlorinated ethylenes, highlighting the formation of chloroethylene epoxides as intermediate products, which further rearrange into other compounds. This research is critical for understanding the toxicity mechanisms and potential health risks associated with exposure to such chemicals (Leibman & Ortiz, 1977).
Environmental Implications
The environmental impact of halogenated compounds, including chlorophenols and their derivatives, has been a significant area of study. These compounds, due to their persistence and bioaccumulation potential, pose risks to aquatic ecosystems and wildlife. Krijgsheld and Gen (1986) assessed the environmental consequences of chlorophenols, noting their moderate toxicity to aquatic life and potential for long-term environmental persistence. Such studies underscore the need for careful management and disposal of halogenated compounds to protect environmental health (Krijgsheld & Gen, 1986).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-2-methoxy-3,4-dimethyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-10-11(2)15(19-3)17(14(10)18)9-8-12-4-6-13(16)7-5-12/h4-7,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGQXKMHTBNWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1OC)CCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylcyclohexyl)amino]pyrimidine-4-carbonitrile](/img/structure/B2632270.png)


![2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2632276.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2632277.png)


![6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B2632282.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one](/img/structure/B2632287.png)